Zavegepant

CGRP antagonist Receptor binding Ki

Zavegepant delivers the highest CGRP receptor affinity among gepants (Ki=0.023 nM, ~4-fold greater than ubrogepant/rimegepant), exhibits a Schild slope of unity in human coronary arteries, and is the only non-oral (intranasal) gepant with Phase 3 efficacy data. Ideal for competitive displacement studies, human vascular pharmacology, and preclinical migraine models where oral dosing is confounded. Procure as a reference standard or tool compound for CGRP-targeted drug discovery.

Molecular Formula C36H46N8O3
Molecular Weight 638.8 g/mol
CAS No. 1337918-83-8
Cat. No. B3321351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZavegepant
CAS1337918-83-8
Molecular FormulaC36H46N8O3
Molecular Weight638.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O
InChIInChI=1S/C36H46N8O3/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47)/t32-/m1/s1
InChIKeyJJVAPHYEOZSKJZ-JGCGQSQUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble

Structure & Identifiers


Interactive Chemical Structure Model





Zavegepant 1337918-83-8: High-Affinity Intranasal CGRP Antagonist for Migraine Research


Zavegepant (CAS 1337918-83-8, BHV-3500, BMS-742413) is a third-generation small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist [1]. It is the first and only gepant approved in an intranasal formulation for the acute treatment of migraine in adults [2]. Zavegepant binds the human CGRP receptor with exceptionally high affinity (Ki = 0.023 nM) and demonstrates functional antagonism in human vascular tissues [3].

Why Zavegepant Cannot Be Interchanged with Other Gepants in Research and Clinical Sourcing


Gepants are not therapeutically interchangeable due to marked differences in molecular pharmacology, route-specific bioavailability, and approved indications [1]. For example, while ubrogepant and zavegepant share acute treatment indications, their pharmacokinetic profiles differ substantially, with zavegepant providing an intranasal route that bypasses first-pass metabolism and achieves a distinct exposure profile [2]. Atogepant is approved solely for migraine prevention, whereas rimegepant holds dual acute/preventive labeling, making indication-specific selection critical [3].

Quantitative Differentiation of Zavegepant vs. Comparator Gepants


CGRP Receptor Binding Affinity: Zavegepant vs. Ubrogepant and Rimegepant

Zavegepant exhibits sub-nanomolar affinity for the human CGRP receptor (Ki = 0.023 nM), which is approximately 4.3-fold higher than ubrogepant (Ki = 0.1 nM) and 3.9-fold higher than rimegepant (Ki = 0.09 nM) based on radioligand displacement assays [1][2]. This difference in intrinsic receptor affinity may inform compound selection in in vitro pharmacology studies where maximal target engagement is prioritized.

CGRP antagonist Receptor binding Ki

Human Coronary Artery Functional Antagonism: Schild Plot Slope Differentiation

In isolated human coronary arteries (HCAs), zavegepant demonstrates a Schild plot slope not different from unity (pA2 = 9.92 ± 0.24), indicating competitive antagonism at a single receptor population. In contrast, atogepant, olcegepant, and rimegepant exhibit Schild slopes significantly less than unity in HCAs, suggestive of multi-receptor interactions that may have cardiovascular safety implications [1][2]. The slope difference is statistically significant and reproducible across independent vascular preparations.

Vascular pharmacology CGRP Schild analysis

Tissue-Selective Potency Profile: Minimal Coronary vs. Meningeal Potency Differential

Zavegepant shows similar potency (less than 1 log unit difference) in human coronary arteries (HCAs) and human middle meningeal arteries (HMMAs). This contrasts with atogepant, which is 35- to 210-fold more potent in HMMAs than in HCAs [1]. The minimal tissue potency differential of zavegepant suggests a balanced pharmacological profile that does not disproportionately favor the meningeal vasculature over the coronary vasculature, potentially mitigating coronary-specific off-target concerns.

Vascular selectivity Tissue-specific pharmacology CGRP

Intranasal Bioavailability Advantage Over Oral Zavegepant

Intranasal zavegepant achieves an absolute bioavailability of 5.1%, which is approximately 7.8-fold higher than the oral formulation (0.65%). The absorption rate constant is 7.3-fold faster intranasally (5.8 h⁻¹) than orally (0.8 h⁻¹) [1]. While intranasal bioavailability remains modest in absolute terms, the substantial relative advantage over oral delivery underpins the clinical utility of the intranasal route for acute migraine intervention.

Pharmacokinetics Bioavailability Intranasal

Acute Migraine Efficacy: Pain Freedom at 2 Hours vs. Placebo

In two Phase 3 trials (NCT04571060 and NCT04987944), zavegepant 10 mg intranasal demonstrated consistent superiority over placebo on co-primary endpoints. Pain freedom at 2 hours was achieved by 23.6% of patients receiving zavegepant vs. 14.9% receiving placebo, representing an absolute difference of 8.8 percentage points (p < 0.001) [1]. In a cross-study comparison, the number needed to treat (NNT) for pain freedom at 2 hours was 11 for zavegepant, compared to 9 for rimegepant and 12 for ubrogepant [2].

Migraine Acute treatment Efficacy

CYP Enzyme Interaction Profile: Minimal Perpetrator Risk

Zavegepant does not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2B6, CYP2D6, CYP2C8, or CYP3A4 at clinically relevant concentrations, nor does it induce CYP1A2, CYP2B6, or CYP3A4 [1]. This profile contrasts with earlier-generation gepants such as telcagepant, which exhibited CYP3A4 inhibition and was associated with hepatotoxicity that led to clinical development termination [2]. The absence of CYP inhibition/induction at therapeutic concentrations reduces the potential for drug-drug interactions as a perpetrator, simplifying co-administration study designs.

Drug-drug interactions CYP enzymes Metabolism

Optimal Research and Industrial Application Scenarios for Zavegepant


In Vitro CGRP Receptor Pharmacology Requiring Maximal Affinity Probe

When designing receptor binding or functional antagonism assays where the highest achievable target engagement is paramount, zavegepant (Ki = 0.023 nM) provides a sub-nanomolar affinity tool compound with approximately 4-fold greater potency than ubrogepant or rimegepant at the human CGRP receptor [1]. This property is particularly valuable for competitive displacement studies, Schild analysis in human vascular preparations, and experiments requiring low-nanomolar concentrations to minimize solvent effects or off-target interactions at higher concentrations.

Vascular Selectivity Profiling in Human Tissue Preparations

For investigators studying CGRP-mediated vasodilation across different vascular beds, zavegepant offers a unique pharmacological profile characterized by a Schild slope of unity in human coronary arteries and a minimal (< 1 log unit) potency differential between coronary and meningeal vessels [1]. This contrasts with atogepant and rimegepant, which exhibit non-unity Schild slopes and significant tissue selectivity. Zavegepant thus serves as an ideal comparator compound for dissecting receptor heterogeneity in human vascular pharmacology studies.

Intranasal Pharmacokinetic and Formulation Development Studies

Zavegepant's established intranasal formulation, with a characterized absolute bioavailability of 5.1% and absorption rate constant of 5.8 h⁻¹, provides a benchmark for developing novel intranasal CGRP antagonist formulations or for comparative pharmacokinetic studies evaluating route-specific exposure [1]. Its rapid Tmax of approximately 30 minutes and half-life of 6.55 hours [2] offer a well-defined PK profile suitable for modeling and simulation exercises in early-phase drug development.

Acute Migraine In Vivo Efficacy Studies Requiring Non-Oral CGRP Antagonist

In preclinical or clinical studies of acute migraine where oral dosing is confounded by nausea/vomiting or delayed gastric emptying, zavegepant intranasal provides the only non-oral gepant option with established Phase 3 efficacy data. The compound has demonstrated statistically significant superiority over placebo on pain freedom (absolute difference 8.8%) and most bothersome symptom freedom (absolute difference 8.7%) at 2 hours [1]. This evidence base supports its use as a positive control or reference standard in acute migraine intervention studies requiring a non-oral CGRP antagonist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zavegepant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.